molecular formula C10H16O3 B13100351 (4S)-Ethyl 4-methyl-2-oxocyclohexanecarboxylate

(4S)-Ethyl 4-methyl-2-oxocyclohexanecarboxylate

Cat. No.: B13100351
M. Wt: 184.23 g/mol
InChI Key: FFVHHWOJYFCNJP-JAMMHHFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4S)-Ethyl 4-methyl-2-oxocyclohexanecarboxylate is an organic compound with a cyclohexane ring structure. It is characterized by the presence of an ethyl ester group, a methyl group, and a ketone functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-Ethyl 4-methyl-2-oxocyclohexanecarboxylate typically involves the esterification of 4-methyl-2-oxocyclohexanecarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction .

Chemical Reactions Analysis

Types of Reactions

(4S)-Ethyl 4-methyl-2-oxocyclohexanecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4S)-Ethyl 4-methyl-2-oxocyclohexanecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4S)-Ethyl 4-methyl-2-oxocyclohexanecarboxylate involves its interaction with specific molecular targets. The ester group can be hydrolyzed by esterases to form the corresponding carboxylic acid and alcohol. The ketone group can participate in redox reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-methyl-2-oxocyclohexanecarboxylate
  • Ethyl 4-methyl-2-oxocyclohexane-1-carboxylate
  • 4-Methyl-2-oxocyclohexanecarboxylic acid

Uniqueness

(4S)-Ethyl 4-methyl-2-oxocyclohexanecarboxylate is unique due to its specific stereochemistry and the presence of both an ester and a ketone functional group. This combination of features makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications .

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

ethyl (4S)-4-methyl-2-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C10H16O3/c1-3-13-10(12)8-5-4-7(2)6-9(8)11/h7-8H,3-6H2,1-2H3/t7-,8?/m0/s1

InChI Key

FFVHHWOJYFCNJP-JAMMHHFISA-N

Isomeric SMILES

CCOC(=O)C1CC[C@@H](CC1=O)C

Canonical SMILES

CCOC(=O)C1CCC(CC1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.